4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F4N2O2/c22-14-7-5-13(6-8-14)19-17-3-1-2-4-18(17)20(28)27(26-19)15-9-11-16(12-10-15)29-21(23,24)25/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELMOPPVQSWYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with 4-(trifluoromethoxy)benzaldehyde under specific conditions to form the desired phthalazinone structure. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone oxides, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a pharmaceutical agent. Its structural features allow it to interact effectively with biological targets:
- Anticancer Activity : Research indicates that derivatives of phthalazinones exhibit anticancer properties. The fluorinated structure may enhance the potency and selectivity of these compounds against cancer cells. For instance, studies have shown that phthalazinone derivatives can inhibit tumor growth in various cancer models .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibiotic agent .
Material Science
In material science, the compound's unique properties enable its use in developing advanced materials:
- Fluorescent Sensors : Due to its electronic properties, 4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one can be utilized in the synthesis of fluorescent sensors. These sensors are valuable for detecting environmental pollutants or biological markers .
- Photoinduced Electron Transfer (PET) Systems : The compound's structure allows it to participate in PET processes, which are essential for developing new types of solar cells and photonic devices .
Data Table: Summary of Applications
Case Study 1: Anticancer Research
A study conducted on phthalazinone derivatives showed promising results in inhibiting the proliferation of breast cancer cells. The compound was tested in vitro and demonstrated a dose-dependent response, suggesting that modifications to the fluorinated phenyl groups could enhance efficacy .
Case Study 2: Development of Fluorescent Sensors
Research involving the synthesis of fluorescent sensors using this compound highlighted its ability to detect anions in aqueous solutions. The sensors exhibited significant color changes upon binding with target ions, indicating their potential use in environmental monitoring applications .
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Phthalazinone Derivatives
Substituent Effects on Pharmacokinetics and Bioactivity
Key Compounds for Comparison :
6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone (CAS 161716-24-1) Substituents: 6,7-dichloro, 4-(4-chlorophenyl), 2-(trifluoromethoxyphenyl). Molecular Weight: 485.67 g/mol.
KU-0059436 (Olaparib, AZD2281)
- Structure : 4-(3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl)-2H-phthalazin-1-one.
- Bioactivity : PARP-1/2 inhibitor with standalone activity in BRCA-deficient cancers (IC₅₀ in low nM range). The piperazine-carbonyl group enhances solubility and bioavailability .
4-(4-Fluoro-3-(4-(phenylsulfonyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (Compound D2)
- Substituents : Piperazine-sulfonyl group at the 3-position.
- Properties : The sulfonyl group improves water solubility, contrasting with the target compound’s trifluoromethoxy group, which prioritizes membrane permeability .
Comparative Analysis :
| Compound | Key Substituents | Molecular Weight (g/mol) | Bioactivity Highlights |
|---|---|---|---|
| Target Compound | 4-Fluorophenyl, 2-trifluoromethoxyphenyl | ~418.3 | Hypothesized PARP inhibition |
| 6,7-Dichloro-4-Cl-Phthalazinone (E14) | 6,7-Cl, 4-Cl, 2-CF₃O | 485.67 | Undisclosed (structural analog) |
| Olaparib (E4) | Piperazine-carbonyl, 4-fluorobenzyl | ~434.4 | PARP-1/2 inhibitor (IC₅₀ < 10 nM) |
| Compound D2 (E9) | Piperazine-sulfonyl | ~520.5 | Enhanced solubility vs. target |
- Electron-Withdrawing Groups : The target compound’s 4-fluorophenyl and 2-trifluoromethoxyphenyl groups provide a balance of moderate lipophilicity and metabolic resistance, whereas chlorine in E14’s compound increases molecular weight but may reduce bioavailability.
- PARP Inhibition Potential: Olaparib’s piperazine-carbonyl moiety enables strong enzyme interaction, while the target compound’s simpler structure may require optimization for similar potency.
Physicochemical and Structural Differences
- Solubility : Compounds with polar groups (e.g., sulfonyl in D2 ) exhibit higher aqueous solubility, whereas trifluoromethoxy and halogenated derivatives (target compound, E14) favor lipid bilayer penetration.
- Metabolic Stability : Fluorine’s small atomic radius and high electronegativity reduce cytochrome P450-mediated metabolism compared to bulkier groups like chlorine .
Research Findings and Hypotheses
- Anticancer Applications: Fluorinated phthalazinones are often explored in BRCA-mutant cancers due to synthetic lethality mechanisms .
Biological Activity
The compound 4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one is a member of the phthalazinone family, which has garnered attention for its diverse biological activities. Phthalazinones are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to delve into the biological activity of this specific compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a phthalazinone core with fluorinated phenyl groups, which significantly influence its biological interactions.
Biological Activity Overview
Phthalazinone derivatives have been reported to exhibit various biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Research indicates that compounds containing the phthalazinone core demonstrate significant anticancer properties. A study evaluated several phthalazinone derivatives against human cancer cell lines, revealing that those with modifications at the C4 position exhibited enhanced antiproliferative effects. For instance, compounds with IC50 values less than 10 µM against cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) were noted as particularly promising .
Table 1: Anticancer Activity of Phthalazinone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | <10 |
| Other Phthalazinone Derivative A | NCI-H460 | <10 |
| Other Phthalazinone Derivative B | A2780 | <10 |
The mechanism by which phthalazinones exert their anticancer effects often involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication. Compounds have been shown to induce apoptosis in cancer cells and cause cell cycle arrest at the G2/M phase . The presence of electron-withdrawing groups like trifluoromethoxy enhances binding affinity to target enzymes.
Case Studies
Several studies have explored the biological activity of phthalazinones, including:
- Study on Antiproliferative Effects : A series of phthalazinone derivatives were synthesized and tested against various cancer cell lines. The study highlighted that modifications at specific positions significantly influenced their antiproliferative activity .
- Topoisomerase II Inhibition : Research focused on novel topoisomerase II inhibitors demonstrated that certain phthalazinone derivatives exhibited dual activity as both catalytic inhibitors and cytotoxic agents against cancer cells .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this phthalazin-1-one derivative under reflux conditions?
Methodological Answer:
- Solvent Selection: Use aprotic solvents like DMF to enhance nucleophilic substitution efficiency, as demonstrated in analogous phthalazine syntheses .
- Temperature Control: Maintain 80–100°C during cyclization to stabilize ring formation and avoid side reactions .
- Catalytic Base Optimization: Potassium carbonate (K₂CO₃) is preferred over stronger bases (e.g., Cs₂CO₃) to prevent hydrolysis of electron-deficient aryl halides .
- Reaction Monitoring: Employ TLC at 2-hour intervals to track intermediate formation and prevent over-reaction .
Basic: Which spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Analyze aromatic proton splitting patterns (e.g., para-substituted fluorophenyl groups exhibit distinct coupling constants) .
- X-ray Crystallography: Resolve torsional angles of the trifluoromethoxy group to confirm spatial orientation in the crystal lattice .
- HRMS: Use high-resolution mass spectrometry with ±2 ppm accuracy to validate molecular ion peaks, particularly for isotopic patterns of chlorine/fluorine .
Advanced: How can researchers resolve discrepancies between computational PARP-1 binding predictions and experimental inhibition data?
Methodological Answer:
- Molecular Dynamics (MD): Run ≥50 ns simulations with explicit water molecules to model solvation effects in PARP-1’s hydrophobic pocket .
- Crystallographic Validation: Compare docking poses with co-crystal structures of PARP-1 inhibitors, focusing on hydrogen-bond interactions with Ser904 and Gly863 .
- Assay Standardization: Use ADP-ribose competition assays with three biological replicates to account for PARP-1’s auto-modification variability .
Advanced: What strategies improve the pharmacokinetic profile of phthalazin-1-one derivatives for in vivo efficacy?
Methodological Answer:
- LogP Optimization: Introduce polar substituents (e.g., piperazine rings) to reduce cLogP from >3.5 to <2.5, enhancing aqueous solubility .
- Metabolic Stability: Incorporate trifluoromethoxy groups to resist CYP3A4-mediated oxidation, as shown in xenograft models .
- Bioavailability Testing: Conduct parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption preclinically .
Advanced: How does the trifluoromethoxy substituent influence receptor selectivity in kinase inhibition assays?
Methodological Answer:
- Electron-Withdrawing Effects: The -OCF₃ group increases electrophilicity at the phthalazinone core, enhancing hydrogen bonding with kinase ATP pockets .
- Comparative SAR Studies: Synthesize analogs with -OCH₃ vs. -OCF₃ to quantify selectivity shifts in VEGFR-2 vs. PARP inhibition (IC₅₀ ratio analysis) .
- Crystallographic Mapping: Resolve binding modes using cryo-EM to identify steric clashes with non-target kinases (e.g., EGFR) .
Basic: What impurities are commonly observed during synthesis, and how are they characterized?
Methodological Answer:
- Common Impurities:
- Mitigation: Use preparative HPLC with a C18 column (MeCN/H₂O gradient) for isolation and LC-MS/MS for structural confirmation .
Advanced: What in vitro models best predict standalone activity against BRCA-deficient cancers?
Methodological Answer:
- Cell Line Selection: Use BRCA1-deficient MDA-MB-436 cells with IC₅₀ <100 nM as a benchmark, as validated in PARP inhibitor studies .
- Synergy Testing: Combine with cisplatin in 72-hour viability assays to quantify synthetic lethality (expect 3–5-fold enhancement) .
- Resistance Monitoring: Perform clonal selection under 1 μM drug pressure to assess BRCA2 reversion mutation rates .
Advanced: How to engineer selective PARP-1 inhibition over PARP-2 for reduced hematological toxicity?
Methodological Answer:
- Structural Determinants: Modify the 4-fluorophenyl group’s para position to exploit PARP-1’s larger catalytic domain (vs. PARP-2’s steric constraints) .
- Kinase Profiling: Screen against PARP-2 using TR-FRET assays with a Z’ factor >0.6 to ensure assay robustness .
- In Vivo Validation: Compare hematological parameters (e.g., platelet counts) in murine models after 14-day dosing at 50 mg/kg .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
